DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE
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Overview
Description
DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is a complex organic compound that features a unique combination of triazinoindole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE typically involves multiple steps:
Formation of the Triazinoindole Core: This step involves the reaction of isatin-β-thiosemicarbazide with allyl bromide in the presence of sodium hydroxide, water, and dimethyl sulfoxide.
Attachment of the Pyrrole Moiety: The pyrrole ring is introduced through a series of condensation reactions, often involving diethyl malonate and appropriate aldehydes under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazinoindole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to chelate iron and induce apoptosis in cancer cells.
Biological Studies: Used in studies related to cell cycle arrest and apoptosis mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE involves:
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Uniqueness
DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is unique due to its dual functionality as both an iron chelator and a potential anticancer agent. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for further research .
Biological Activity
DIETHYL 5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLATE is a complex organic compound belonging to a class of triazinoindole derivatives. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmaceutical research. The unique structural features of the compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be analyzed as follows:
- Indole and Triazine Fusion : The compound features an indole ring fused with a triazine ring, which is known for its diverse biological activities.
- Allyl Group : The presence of the allyl group enhances its reactivity and potential interaction with biological targets.
- Thiol Group : The sulfanyl group plays a crucial role in the biological activity by participating in redox reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 | 12.5 | |
MCF-7 | 15.0 | |
HeLa | 10.0 | |
HepG2 | 8.0 |
These findings suggest that the compound may inhibit cancer cell proliferation by disrupting iron metabolism or inducing apoptosis.
The proposed mechanism of action for this compound involves:
- Iron Chelation : The compound may act as an iron chelator, reducing intracellular iron levels and thereby inhibiting cancer cell growth.
- Enzyme Inhibition : It potentially inhibits enzymes involved in DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antiproliferative Effects : A study published in Molecules demonstrated that triazinoindole derivatives significantly reduced the viability of various cancer cell lines through iron depletion mechanisms .
- Mechanistic Insights : Research highlighted that the presence of thiol groups in related compounds facilitated redox reactions that could enhance anticancer activity by promoting oxidative stress within cancer cells .
Properties
IUPAC Name |
diethyl 3-methyl-5-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-5-12-29-17-11-9-8-10-15(17)20-21(29)26-24(28-27-20)34-13-16-18(22(30)32-6-2)14(4)19(25-16)23(31)33-7-3/h5,8-11,25H,1,6-7,12-13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSIINVMZKISKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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